NK₁ Receptor Binding Affinity: Example 9 vs. Patent-Internal Comparators
In a standardized human NK₁ receptor binding assay, Example 9 (CAS 1797186-26-5) demonstrated an IC₅₀ of 2.35 nM. This places it within the active range of the patent series but with a measurable potency difference relative to the most potent examples. For instance, Example 5 (BDBM261482) achieved an IC₅₀ of 0.98 nM, representing a 2.4-fold higher affinity [1]. Such quantitative distinctions are critical when selecting a compound for structure-activity relationship (SAR) studies or as a pharmacological tool with defined potency.
| Evidence Dimension | IC₅₀ for human NK₁ receptor binding |
|---|---|
| Target Compound Data | 2.35 nM (Example 9; BDBM261486) |
| Comparator Or Baseline | 0.98 nM (Example 5; BDBM261482); 1.0 nM (Example 6; BDBM261483); 1.45 nM (Example 1; BDBM261478); 1.63 nM (Example 7; BDBM261484) |
| Quantified Difference | 2.4-fold less potent than Example 5; approximately 1.4- to 1.6-fold less potent than Examples 6, 1, and 7. |
| Conditions | Radioligand binding assay; 96-well plate; buffer pH 7.4; 2°C; DMSO solutions; human Substance P receptor. |
Why This Matters
In lead optimization, a defined, mid-range potency within a congeneric series allows researchers to probe the SAR landscape and balance target engagement with other drug-like properties that are not accessible with the highest-affinity (and potentially less selective) molecules.
- [1] BindingDB PrimarySearch_ki entry for US9708266 series. Retrieved 2026-04-29. IC₅₀ data for Examples 1, 5, 6, 7, 9 under identical conditions. View Source
